molecular formula C18H22NOP B12826529 (2-Butylaziridin-1-yl)diphenylphosphine oxide

(2-Butylaziridin-1-yl)diphenylphosphine oxide

Cat. No.: B12826529
M. Wt: 299.3 g/mol
InChI Key: IRQIEPINDRBONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Butylaziridin-1-yl)diphenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure and a butyl-substituted aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butylaziridin-1-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a butyl-substituted aziridine. One common method is the quaternization of tertiary diphenylphosphines with aryl bromides, followed by the Wittig reaction . This method allows for the formation of aryldiphenylphosphine oxides in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of efficient catalysts and reaction conditions is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Butylaziridin-1-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine.

    Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2-Butylaziridin-1-yl)diphenylphosphine oxide is used as a ligand in catalytic reactions, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of organophosphorus compounds and as a reagent in organic synthesis .

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for interactions with biological molecules, making it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable bonds with various substrates makes it useful in the development of high-performance materials .

Mechanism of Action

The mechanism of action of (2-Butylaziridin-1-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can participate in various chemical reactions, including coordination with metal ions and nucleophilic attack on electrophiles. The aziridine ring also contributes to the compound’s reactivity by providing a strained three-membered ring that can undergo ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Butylaziridin-1-yl)diphenylphosphine oxide is unique due to the presence of the butyl-substituted aziridine ring, which imparts additional reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other phosphine oxides and enhances its utility in various applications.

Properties

Molecular Formula

C18H22NOP

Molecular Weight

299.3 g/mol

IUPAC Name

2-butyl-1-diphenylphosphorylaziridine

InChI

InChI=1S/C18H22NOP/c1-2-3-10-16-15-19(16)21(20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16H,2-3,10,15H2,1H3

InChI Key

IRQIEPINDRBONN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.